Benzoylecgonine

Catalog No.
S573587
CAS No.
519-09-5
M.F
C16H19NO4
M. Wt
289.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoylecgonine

CAS Number

519-09-5

Product Name

Benzoylecgonine

IUPAC Name

(1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1

InChI Key

GVGYEFKIHJTNQZ-RFQIPJPRSA-N

SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O

Synonyms

benzoyl ecgonine, benzoylecgonine, benzoylecgonine, (1R-(2-endo,3-exo))-isomer

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O

Monitoring Cocaine Use and Abstinence:

  • Clinical Trials: Benzoylecgonine levels in urine serve as an objective measure of cocaine use in clinical trials for developing addiction treatments. Quantitative analysis, unlike qualitative methods, allows researchers to distinguish between continued cocaine use and single instances, and even track changes in cocaine quantity used over time. This information is crucial for evaluating the effectiveness of potential therapies [].

Understanding Cocaine Metabolism and Elimination:

  • Pharmacokinetic Studies: Benzoylecgonine's presence and concentration in urine samples aid in understanding the body's metabolism and elimination of cocaine. Researchers can track the rate of benzoylecgonine excretion, which provides valuable insights into factors influencing cocaine clearance from the body [].

Epidemiological Studies:

  • Sewage Epidemiology: By analyzing benzoylecgonine levels in wastewater, researchers can indirectly estimate cocaine use patterns within a specific community. This approach, known as sewage epidemiology, offers a non-invasive and anonymous method for monitoring trends in cocaine use at the population level [].

Forensic Applications:

  • Drug Testing: Benzoylecgonine detection in urine or blood samples is used in forensic settings to confirm cocaine use or recent exposure. The detection window for benzoylecgonine can vary depending on factors like individual metabolism and the amount of cocaine consumed, but it generally persists longer than cocaine itself, making it a valuable tool for forensic investigations [, ].

Benzoylecgonine is the primary metabolite of cocaine, an illicit stimulant drug. It is formed in the liver when cocaine undergoes hydrolysis by carboxylesterases []. Benzoylecgonine itself is pharmacologically inactive, but its presence in urine is a reliable indicator of recent cocaine use. This makes it the target compound in most cocaine urine drug screens and wastewater analysis for community-wide drug use trends [].


Molecular Structure Analysis

Benzoylecgonine has a complex molecular structure classified as a tropane alkaloid and a benzoate ester []. Key features include:

  • Tropane core: A bicyclic ring system containing a nitrogen atom. This core structure is found in many other alkaloids with physiological effects [].
  • Benzoyl group: An aromatic group attached to the tropane core by an ester linkage. This group contributes to the overall hydrophobicity of the molecule [].
  • Carboxylic acid group: Present on the tropane core, this functional group contributes to the weak acidic properties of benzoylecgonine [].

The specific arrangement of these groups within the molecule is crucial for its detection in drug tests, as antibodies used in the tests are designed to recognize this unique structure [].


Chemical Reactions Analysis

Synthesis:

Benzoylecgonine is not typically synthesized for commercial purposes due to its natural occurrence in coca plants and its association with cocaine. However, boiling cocaine freebase in water can readily convert it to benzoylecgonine [].

Metabolism:

As mentioned earlier, benzoylecgonine is the main metabolite of cocaine. The reaction is a hydrolysis mediated by carboxylesterases in the liver [].

C17H21NO4 (cocaine) + H2O -> C16H19NO4 (benzoylecgonine) + CH3OH (methanol) []

Excretion:

Benzoylecgonine is primarily eliminated through urine, with a detection window of several days depending on the amount of cocaine consumed [].

Physical and Chemical Properties

  • Molecular Formula: C16H19NO4 []
  • Molecular Weight: 289.33 g/mol []
  • Melting Point: 148-150 °C []
  • Solubility: Soluble in water, ethanol, and chloroform []
  • pKa: Not available in scientific literature

Benzoylecgonine itself is not pharmacologically active. However, as a metabolite of cocaine, it can provide some insight into cocaine's mechanism of action. Cocaine interacts with dopamine transporters in the brain, blocking the reuptake of dopamine, leading to increased dopamine levels and the characteristic stimulatory effects []. While benzoylecgonine lacks this activity, its presence indicates that cocaine has interacted with these transporters.

  • Cardiovascular issues like heart attack and stroke [].
  • Seizures and respiratory depression at high doses [].
  • Addiction and psychological dependence [].
: Recent patents describe methods for synthesizing benzoylecgonine compositions that enhance stability and yield higher amounts of specific derivatives like 2-hydroxypropyl esters of benzoylecgonine .
  • Enzymatic Synthesis: Advances in enzyme engineering have led to the development of mutant enzymes capable of efficiently hydrolyzing cocaine to produce benzoylecgonine more effectively than wild-type enzymes .
  • While benzoylecgonine itself is considered pharmacologically inactive, it has been associated with various biological effects. Research indicates that it exhibits sub-lethal toxicities, acting as a vasoconstrictor more potent than cocaine . Studies have shown that even low concentrations of benzoylecgonine can alter protein expression related to calcium homeostasis and oxidative stress responses . Furthermore, its presence in the body serves as an important biomarker for cocaine use, making it valuable for drug screening tests .

    Benzoylecgonine has several applications:

    • Drug Testing: It is the primary target compound in urine drug screens for detecting cocaine use due to its stability and longer retention time compared to cocaine .
    • Research: Studies on benzoylecgonine contribute to understanding the metabolic pathways of cocaine and its toxicological implications, aiding in developing treatment strategies for cocaine addiction and overdose .
    • Environmental Monitoring: Benzoylecgonine has been detected in wastewater and drinking water supplies, prompting research into its ecological impact and degradation methods .

    Recent studies have focused on the interaction of benzoylecgonine with various enzymes. Notably, human butyrylcholinesterase has shown activity against benzoylecgonine, suggesting potential pathways for detoxification or therapeutic interventions related to cocaine overdose treatment . Additionally, molecular docking studies have revealed insights into how benzoylecgonine binds with serine esterases, which may inform future enzyme design for enhanced catalytic efficiency against this metabolite .

    Benzoylecgonine shares structural similarities with several related compounds. Here are some notable ones:

    CompoundDescriptionUnique Features
    CocaineA potent stimulant drugExhibits strong psychoactive effects
    Ecgonine Methyl EsterAnother metabolite of cocaineLess toxic than benzoylecgonine
    NorcocaineA minor metabolite of cocaineHas stimulant properties but less potent than cocaine
    BenzocaineA local anesthetic derived from benzoic acidUsed primarily for pain relief; lacks central nervous system effects

    Benzoylecgonine's uniqueness lies in its role as a primary metabolite that serves as a marker for cocaine use while being biologically inactive compared to its parent compound, cocaine. Its longer retention time in biological systems also differentiates it from other metabolites like ecgonine methyl ester and norcocaine .

    XLogP3

    -0.3

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    1

    Exact Mass

    289.13140809 g/mol

    Monoisotopic Mass

    289.13140809 g/mol

    Heavy Atom Count

    21

    UNII

    5353I8I6YS

    GHS Hazard Statements

    Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
    H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Acute Toxic

    Acute Toxic

    Wikipedia

    Benzoylecgonine
    Butyl_nitrite

    Use Classification

    Pharmaceuticals

    Dates

    Modify: 2023-08-15
    McDonald S, Lunte C: Determination of the dermal penetration of esterom components using microdialysis sampling. Pharm Res. 2003 Nov;20(11):1827-34. [PMID:14661928]

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